molecular formula C7H6N2O5 B3278757 4-Methyl-2,3-dinitrophenol CAS No. 68191-07-1

4-Methyl-2,3-dinitrophenol

Cat. No.: B3278757
CAS No.: 68191-07-1
M. Wt: 198.13 g/mol
InChI Key: HIQCTHFRLRVNPP-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dinitrophenol is a chemical compound that belongs to the family of dinitrophenols . It is used in various biochemical studies .


Synthesis Analysis

The synthesis of this compound involves the nitration of 4-methyl-3-nitrophenol in acetic acid with nitric acid at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour, diluted with water, and extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H6N2O5 . The molecule contains a total of 20 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitro groups .

Scientific Research Applications

Electrochemical Sensing

4-Methyl-2,3-dinitrophenol is used in electrochemical sensing due to its specific oxidation peaks. For instance, a study by Irandoust et al. (2019) explored the electrochemical behavior and sensing of a related compound, 2-methyl-4,6-dinitrophenol, as an herbicide. They developed an electrochemical sensor using a nanomagnetic core-shell attached to a modified electrode, demonstrating its effectiveness in determining trace amounts of the compound in water samples (Irandoust et al., 2019).

Anaerobic Biodegradability and Toxicity

Research on the anaerobic biodegradability and toxicity of compounds like this compound has been conducted to understand their environmental impact. O'Connor and Young (1989) assessed various substituted phenols, including 2-methyl-4,6-dinitrophenol, for their biodegradability and toxicity to methanogenic bacteria. They found that higher concentrations of these compounds inhibited methanogenesis and were resistant to mineralization (O'Connor & Young, 1989).

Environmental and Industrial Applications

2-Methyl-4,6-dinitrophenol has various applications in environmental and industrial contexts. For example, a study by Barzoki et al. (2016) investigated the use of ordered mesoporous carbon CMK-3 for the adsorption of 2,4-dinitrophenol from aqueous solutions. This study highlights its potential in the treatment of wastewater containing 2,4-dinitrophenol, showcasing its importance in environmental management (Barzoki et al., 2016).

Effect on Biological Systems

Studies have also been conducted to understand the effects of this compound on biological systems. Chandand Roy (1981) explored the impact of 2,4-dinitrophenol (DNP) on Nigella sativa, examining changes in mitosis, DNA, RNA, and protein synthesis. They discovered that DNP significantly affected division frequency and induced chromosomal abnormalities, while also inhibiting nucleic acid and protein synthesis (Chand & Roy, 1981).

Mechanism of Action

Target of Action

4-Methyl-2,3-dinitrophenol, similar to its close relative 2,4-Dinitrophenol (DNP), primarily targets the mitochondria . The mitochondria play a crucial role in energy production through oxidative phosphorylation .

Mode of Action

This compound acts as an uncoupler of oxidative phosphorylation in mitochondria . It carries protons across the mitochondrial inner membrane, bypassing the ATP synthase. This uncoupling leads to a rapid consumption of energy without generating ATP . The energy is instead lost as heat .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway in the mitochondria . By uncoupling this pathway, the compound disrupts the proton gradient required for ATP synthesis, leading to a rapid loss of ATP .

Pharmacokinetics

Studies on 2,4-dinitrophenol suggest that it exhibitsnonlinear pharmacokinetics , attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The primary result of the action of this compound is a rapid loss of ATP, leading to a significant increase in metabolic rate and heat production . This can lead to uncontrolled hyperthermia, and in severe cases, death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its toxicity is greater at high ambient temperatures . Furthermore, the compound’s action may also be affected by the lipid composition of the mitochondrial membrane .

Safety and Hazards

4-Methyl-2,3-dinitrophenol is considered hazardous. It is recommended to avoid getting it in eyes, on skin, or on clothing. It should be used only under a chemical fume hood and should not be ingested or inhaled . It is also flammable and may cause serious eye irritation and respiratory irritation .

Biochemical Analysis

Biochemical Properties

It is known that dinitrophenol, a related compound, acts as an uncoupler of oxidative phosphorylation in mitochondria . This suggests that 4-Methyl-2,3-dinitrophenol may have similar properties and could interact with enzymes, proteins, and other biomolecules involved in this process.

Cellular Effects

The cellular effects of this compound are not well-documented. Based on the properties of related compounds, it could potentially influence cell function by disrupting normal energy production processes. This could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have been shown to have dose-dependent effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with enzymes or cofactors involved in metabolic processes .

Transport and Distribution

It is likely that this compound interacts with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles within the cell, potentially through targeting signals or post-translational modifications .

Properties

IUPAC Name

4-methyl-2,3-dinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-4-2-3-5(10)7(9(13)14)6(4)8(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQCTHFRLRVNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60987702
Record name 4-Methyl-2,3-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60987702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68191-07-1
Record name 4-Methyl-2,3-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60987702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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